molecular formula C10H6BrFO B1312460 6-Bromo-8-fluoronaphthalen-2-ol CAS No. 82995-06-0

6-Bromo-8-fluoronaphthalen-2-ol

Cat. No. B1312460
CAS RN: 82995-06-0
M. Wt: 241.06 g/mol
InChI Key: NDCOKFWKXFDSKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing 6-bromo-8-fluoronaphthalen-2-ol, but the most commonly used method involves the reaction of 1,8-dibromo-2-fluoronaphthalene with sodium hydroxide in the presence of a palladium catalyst. The resulting product is then treated with sulfuric acid and water to obtain the desired compound.


Molecular Structure Analysis

6-Bromo-8-fluoronaphthalen-2-ol contains total 20 bond(s); 14 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 aromatic hydroxyl(s) .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-8-fluoronaphthalen-2-ol is involved in various chemical synthesis processes. For instance, it is used in the synthesis of fluorobenz[a]anthracene derivatives, as reported by Girke and Bergmann (1976) in their study on the synthesis of 6-fluorobenz[a]anthracene derivatives (Girke & Bergmann, 1976). This indicates its role as an intermediate in the preparation of complex organic compounds.

Applications in Pharmaceutical Research

In pharmaceutical research, derivatives of naphthalenes like 6-Bromo-8-fluoronaphthalen-2-ol are significant. Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010). This highlights the potential use of similar compounds in drug synthesis.

Analytical and Spectroscopic Applications

The compound is utilized in analytical chemistry, particularly in fluorescence and spectroscopy. Gatti et al. (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene, a compound structurally related to 6-Bromo-8-fluoronaphthalen-2-ol, as a fluorescent labeling reagent for the HPLC analysis of biologically active carboxylic acids (Gatti et al., 1992). Such compounds are valuable in detecting and analyzing various chemical entities.

Use in Biological and Environmental Studies

Compounds similar to 6-Bromo-8-fluoronaphthalen-2-ol are also used in environmental and biological studies. Cerniglia et al. (1984) examined the metabolism of 1-fluoronaphthalene, a related compound, by fungi, shedding light on the environmental fate and biological interactions of such compounds (Cerniglia et al., 1984).

properties

IUPAC Name

6-bromo-8-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCOKFWKXFDSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459857
Record name 6-bromo-8-fluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoronaphthalen-2-ol

CAS RN

82995-06-0
Record name 6-bromo-8-fluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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